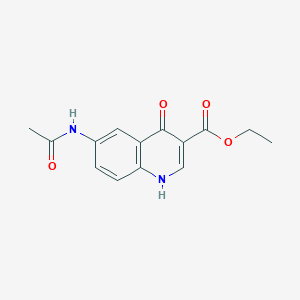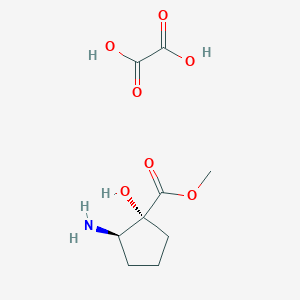![molecular formula C17H15N5O3S B2750390 Methyl 2-[2-({7-methylpyrimido[4,5-d][1,3]diazin-4-yl}sulfanyl)acetamido]benzoate CAS No. 1116005-98-1](/img/structure/B2750390.png)
Methyl 2-[2-({7-methylpyrimido[4,5-d][1,3]diazin-4-yl}sulfanyl)acetamido]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[2-({7-methylpyrimido[4,5-d][1,3]diazin-4-yl}sulfanyl)acetamido]benzoate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromophenyl group, a methoxy group, and a thiomorpholinylcarbonyl group attached to a quinoline backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-({7-methylpyrimido[4,5-d][1,3]diazin-4-yl}sulfanyl)acetamido]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromophenylboronic acid reacts with a halogenated quinoline derivative in the presence of a palladium catalyst.
Methoxylation: The methoxy group can be introduced through a methylation reaction using a methoxy reagent such as dimethyl sulfate or methyl iodide.
Thiomorpholinylcarbonylation: The thiomorpholinylcarbonyl group can be introduced through a nucleophilic substitution reaction, where a thiomorpholine derivative reacts with a carbonyl-containing quinoline intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts to ensure scalability and economic viability.
化学反応の分析
Types of Reactions
Methyl 2-[2-({7-methylpyrimido[4,5-d][1,3]diazin-4-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to a hydroxyl group.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, palladium catalysts.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Hydroxylated quinoline derivatives.
Substitution: Amino or thiol-substituted quinoline derivatives.
科学的研究の応用
Methyl 2-[2-({7-methylpyrimido[4,5-d][1,3]diazin-4-yl}sulfanyl)acetamido]benzoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of anti-cancer and anti-inflammatory drugs.
Biology: It is used in biological assays to study its effects on cellular pathways and molecular targets.
Industry: The compound is explored for its potential use in the synthesis of advanced materials and as a catalyst in organic reactions.
作用機序
The mechanism of action of Methyl 2-[2-({7-methylpyrimido[4,5-d][1,3]diazin-4-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anti-cancer properties.
類似化合物との比較
Similar Compounds
N-(4-chlorophenyl)-8-methoxy-2-(thiomorpholin-4-ylcarbonyl)quinolin-4-amine: Similar structure with a chlorophenyl group instead of a bromophenyl group.
N-(4-fluorophenyl)-8-methoxy-2-(thiomorpholin-4-ylcarbonyl)quinolin-4-amine: Similar structure with a fluorophenyl group instead of a bromophenyl group.
Uniqueness
Methyl 2-[2-({7-methylpyrimido[4,5-d][1,3]diazin-4-yl}sulfanyl)acetamido]benzoate is unique due to the presence of the bromophenyl group, which can impart different electronic and steric properties compared to its chloro- and fluoro- counterparts. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.
特性
IUPAC Name |
methyl 2-[[2-(2-methylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3S/c1-10-18-7-12-15(21-10)19-9-20-16(12)26-8-14(23)22-13-6-4-3-5-11(13)17(24)25-2/h3-7,9H,8H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMLVGOCXLNXHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2C(=N1)N=CN=C2SCC(=O)NC3=CC=CC=C3C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1,7-dimethyl-9-(3-methylphenyl)-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)


![2-[Cyclohexyl(1,3-thiazol-5-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2750320.png)

![N-(4-chlorobenzyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2750325.png)
![tert-butylN-[4-methyl-2-(trifluoromethyl)-1,3-thiazol-5-yl]carbamate](/img/structure/B2750326.png)
![5-ethyl-N-(2-morpholinoethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2750329.png)
![methyl 5-cyano-4-(4-methylphenyl)-6-({[(naphthalen-2-yl)carbamoyl]methyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B2750330.png)
